Wilfortrine

Vue d'ensemble

Description

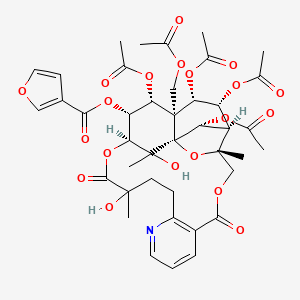

Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects and can inhibit leukemia cell growth in mice. It also shows anti-HIV activity .

Synthesis Analysis

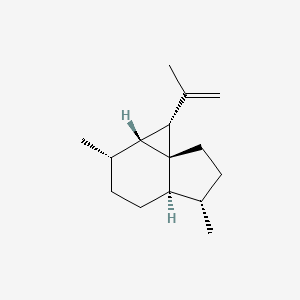

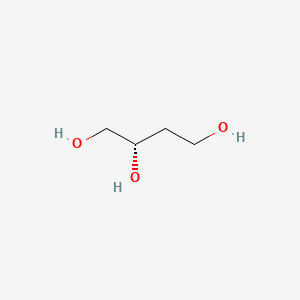

An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed . Asymmetric cyanation using Jacobsen’s (R,R)-amino-thiourea and hydrolysis were performed to afford chiral α-hydroxy-α-methyl acid as the (S)-isomer .Molecular Structure Analysis

The molecular formula of Wilfortrine is C41H47NO20 . The average mass is 873.807 Da and the monoisotopic mass is 873.269165 Da .Chemical Reactions Analysis

The four major bioactive alkaloids, including Wilfortrine, are well-resolved within 15 minutes using the developed HPLC method .Applications De Recherche Scientifique

Anti-HIV Activity

Wilfortrine is a sesquiterpene pyridine alkaloid that has shown potent anti-HIV activity . The compounds containing a tertiary hydroxy group, like wilfortrine, have been found to suppress HIV cell replication . This suggests that the tertiary alcohol plays an important role in the anti-HIV activity of sesquiterpene pyridine alkaloids .

Anti-Cancer Activity

Wilfortrine has been found to exhibit anti-cancer activity against multi-drug resistant cancer cells . This makes it a potential candidate for the development of new anti-cancer drugs .

Insecticidal Properties

Sesquiterpene pyridine alkaloids, such as wilfortrine, have been found to exhibit insecticidal properties . This suggests that wilfortrine could be used in the development of new insecticides .

Immunosuppressive Properties

Wilfortrine has been found to exhibit immunosuppressive properties . This suggests that it could be used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection .

Anti-Liver Cancer Activity

Wilfortrine has been shown to have an inhibitory effect on the proliferation of liver cancer cells . A study found that the combined treatment using wilfortrine and paclitaxel can inhibit proliferation and invasion of liver cancer cells via down-regulating Bcl-2 and up-regulating Bax .

Enantioselective Synthesis

An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed . This synthesis could be useful in the development of new drugs and in the study of the structure-activity relationships of sesquiterpene pyridine alkaloids .

Mécanisme D'action

Target of Action

Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .

Mode of Action

It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .

Biochemical Pathways

It is known that wilfortrine can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .

Pharmacokinetics

Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains wilfortrine, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .

Result of Action

The result of Wilfortrine’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis, leading to cell death .

Action Environment

The action of Wilfortrine can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains Wilfortrine, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of Wilfortrine.

Safety and Hazards

Orientations Futures

Wilfortrine has shown potential in inhibiting the proliferation of liver cancer cells . The combined treatment using Wilfortrine and Paclitaxel can inhibit proliferation and invasion of liver cancer cells via down-regulating Bcl-2 and up-regulating Bax, with better efficacy than single use of either drug . This suggests potential future directions for the use of Wilfortrine in cancer treatment .

Propriétés

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37?,38+,39?,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKOHWLSQAZHFX-FYBNDBPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14C([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045704 | |

| Record name | Wilfortrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73321 | |

CAS RN |

37239-48-8 | |

| Record name | Wilfortrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037239488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wilfortrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

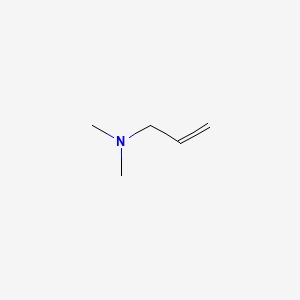

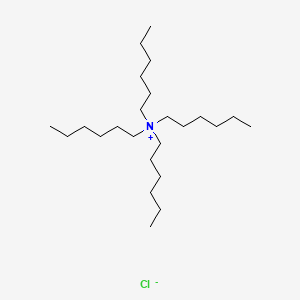

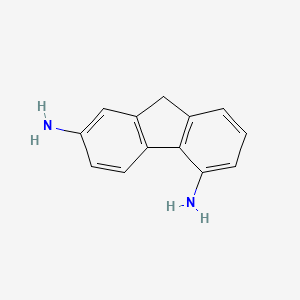

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

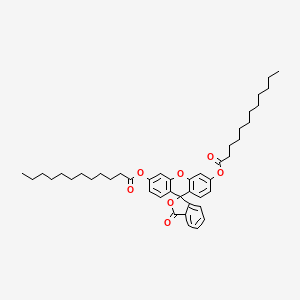

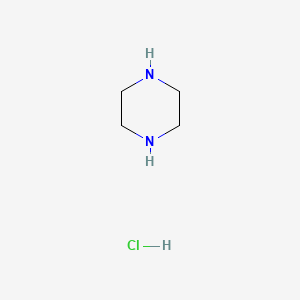

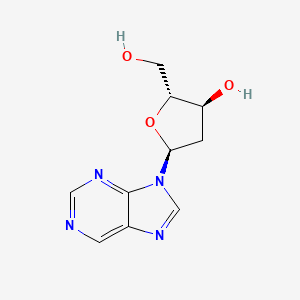

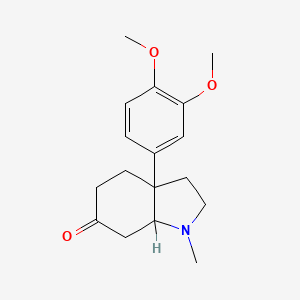

Feasible Synthetic Routes

Q & A

Q1: What is Wilfortrine and where is it found?

A1: Wilfortrine is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]

Q2: What are the primary biological activities reported for Wilfortrine?

A2: Wilfortrine has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]

Q3: How does Wilfortrine exert its anticancer effects?

A3: Studies suggest that Wilfortrine induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]

Q4: Has Wilfortrine shown synergistic effects with other anticancer agents?

A4: Research indicates that Wilfortrine enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []

Q5: What is the impact of Wilfortrine on adenosine deaminase (ADA) activity?

A5: Studies have shown that Wilfortrine can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []

Q6: Are there any analytical methods available to quantify Wilfortrine?

A6: Several analytical techniques have been developed to measure Wilfortrine levels in various matrices, including:

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining Wilfortrine levels in biological samples like urine and plant extracts. [, , ]

- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of Wilfortrine and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []

Q7: Has the absolute configuration of Wilfortrine been determined?

A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of Wilfortrine, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of Wilfortrine) with a synthetically prepared enantiomer. []

Q8: What is known about the pharmacokinetics of Wilfortrine?

A8: Recent research has explored the pharmacokinetics of Wilfortrine in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []

Q9: Are there any concerns regarding potential herb-drug interactions with Wilfortrine?

A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain Wilfortrine) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)